4-(3-Chlorophenyl)-2,5-dimethylthiazole
Overview
Description
Scientific Research Applications
Structural and Electronic Properties :
- The structural geometry, bond lengths, angles, and torsion angles of related chlorophenyl thiadiazole compounds have been studied using Density Functional Theory (DFT). These studies also explore the electronic properties of these compounds, including molecular orbital analyses (Kerru et al., 2019).
Biological Evaluation as Anti-inflammatory Agents :
- Derivatives of thiadiazole, similar in structure to 4-(3-Chlorophenyl)-2,5-dimethylthiazole, have shown direct inhibition of 5-lipoxygenase (LOX), a key enzyme in leukotrienes synthesis, suggesting potential application in treating inflammation-related diseases like asthma and rheumatoid arthritis (J. Suh et al., 2012).
Corrosion Inhibition Properties :
- Certain 1,3,4-thiadiazole derivatives, closely related to the compound , have been investigated as corrosion inhibitors for metals in acidic environments, demonstrating significant inhibition properties (Bentiss et al., 2007).
Antimicrobial Activity :
- The synthesis of various derivatives related to this compound has led to compounds with notable antimicrobial activity, effective against a range of pathogenic bacterial and fungal strains (Sah et al., 2014).
Anticancer Potential :
- Some derivatives of this compound have shown promising results as cytotoxic agents against various human cancer cell lines, indicating potential for development into anticancer drugs (Liu et al., 2017).
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various enzymes or receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound could interact with its targets by binding to them, which could inhibit or enhance the target’s activity. This interaction could lead to changes in cellular processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, it could influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties. For example, its solubility could affect its absorption and distribution, and its chemical structure could influence how it’s metabolized and excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cell behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
4-(3-chlorophenyl)-2,5-dimethyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-7-11(13-8(2)14-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNNPFPQIPWFJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653876 | |
Record name | 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881384-80-1 | |
Record name | 4-(3-Chlorophenyl)-2,5-dimethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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